molecular formula C13H12ClNO2 B14316568 N-{1-Chloro-3-[(naphthalen-1-yl)oxy]propan-2-ylidene}hydroxylamine CAS No. 110638-02-3

N-{1-Chloro-3-[(naphthalen-1-yl)oxy]propan-2-ylidene}hydroxylamine

Cat. No.: B14316568
CAS No.: 110638-02-3
M. Wt: 249.69 g/mol
InChI Key: OTUVEBHTDHILPT-UHFFFAOYSA-N
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Description

N-{1-Chloro-3-[(naphthalen-1-yl)oxy]propan-2-ylidene}hydroxylamine is a chemical compound known for its unique structure and properties. It features a naphthalene ring, a chloro group, and a hydroxylamine moiety, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-Chloro-3-[(naphthalen-1-yl)oxy]propan-2-ylidene}hydroxylamine typically involves the reaction of 1-chloro-3-(naphthalen-1-yloxy)propan-2-ol with hydroxylamine under specific conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the presence of a base like sodium hydroxide to facilitate the reaction .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-{1-Chloro-3-[(naphthalen-1-yl)oxy]propan-2-ylidene}hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitroso compounds.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

N-{1-Chloro-3-[(naphthalen-1-yl)oxy]propan-2-ylidene}hydroxylamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-{1-Chloro-3-[(naphthalen-1-yl)oxy]propan-2-ylidene}hydroxylamine involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to alterations in their activity. This interaction can trigger various biochemical pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a naphthalene ring, chloro group, and hydroxylamine moiety. This unique structure imparts specific chemical reactivity and potential biological activities that distinguish it from other similar compounds.

Properties

CAS No.

110638-02-3

Molecular Formula

C13H12ClNO2

Molecular Weight

249.69 g/mol

IUPAC Name

N-(1-chloro-3-naphthalen-1-yloxypropan-2-ylidene)hydroxylamine

InChI

InChI=1S/C13H12ClNO2/c14-8-11(15-16)9-17-13-7-3-5-10-4-1-2-6-12(10)13/h1-7,16H,8-9H2

InChI Key

OTUVEBHTDHILPT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OCC(=NO)CCl

Origin of Product

United States

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